
2-(1,3-Oxazol-5-yl)aniline
Übersicht
Beschreibung
2-(1,3-Oxazol-5-yl)aniline is a chemical compound with the molecular formula C9H8N2O . It is used for research and development purposes .
Synthesis Analysis
The synthesis of this compound involves various synthetic protocols based on the substrates involved such as amino alcohols, carboxylic acids, carbonyl compounds, and alkenes . A one-pot reaction of 2-phenyloxazol-5 (4H)-one with diazonium salts of substituted anilines obtained by direct and reversed diazotization has been reported .Molecular Structure Analysis
The molecular structure of this compound is influenced by its inhibitory activity. The size and geometry of oxazole derivatives also influence their inhibitory activity .Chemical Reactions Analysis
The chemical reactions of this compound involve the formation of a protective adsorption layer on the mild steel surface, effectively inhibiting the corrosion rate and enhancing inhibitory efficacy . The inhibition efficiency was found to increase with increasing inhibitor concentration, while it decreased with rising temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Cyclocondensation
2-(1,3-Oxazol-5-yl)aniline, as part of the 2-(azolyl)anilines family, has been studied for its synthesis methods and its role as a 1,5-nucleophile in cyclocondensation reactions. These compounds have shown a wide range of biological activities, indicating their significance in medicinal chemistry (Antypenko et al., 2017).
CO2 Utilization and Synthesis of Azole Compounds
The compound has been explored in the context of chemical fixation of CO2 with aniline derivatives. This novel synthesis route is gaining attention due to its potential to produce value-added chemicals from CO2, a non-toxic, abundant, and renewable resource. This process leads to the formation of functionalized azoles, indicating the compound's relevance in sustainable and environmentally friendly chemical synthesis (Vessally et al., 2017).
Biological and Therapeutic Applications
Biological Significance of Oxazole Derivatives
Oxazole derivatives, which include this compound, have a wide range of pharmacological applications. These derivatives have been the focus of numerous researchers due to their presence in various natural agents with anticancer, antimicrobial, antihyperglycemic, and anti-inflammatory properties. This highlights the compound's significance in drug discovery and therapeutic agent development (Kaur et al., 2018).
Oxazolone Moieties in Pharmacology
Oxazolone moieties, closely related to oxazoles, exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antidiabetic properties. This underlines the compound's relevance in the development of new medications targeting a variety of health conditions (Kushwaha & Kushwaha, 2021).
Industrial and Material Science Applications
Use in Plastic Scintillators
Research has also delved into the use of oxazole derivatives, including this compound, in plastic scintillators. This application demonstrates the material science aspect of the compound, especially in areas requiring luminescent materials for radiation detection and other related technologies (Salimgareeva & Kolesov, 2005).
Corrosion Inhibition
Moreover, derivatives of 1,2,3-triazoles, which can be synthesized from aniline derivatives, have been recognized as efficient corrosion inhibitors for various metals and alloys. This aspect opens up industrial applications, particularly in protecting materials from corrosive environments (Hrimla et al., 2021).
Wirkmechanismus
Target of Action
It is known that oxazole derivatives, which include 2-(1,3-oxazol-5-yl)aniline, have a broad range of biological activities and can interact with various enzymes and receptors .
Mode of Action
Oxazole derivatives are known to bind readily with biological systems such as various enzymes and receptors via numerous non-covalent interactions . This interaction can lead to changes in the function of these targets, resulting in the observed biological activities .
Biochemical Pathways
Oxazole derivatives have been found to exhibit a wide range of biological activities, including anticancer, antibacterial, anticonvulsant, anti-allergic, anthelmintic, antiviral, antidepressant, analgesic, and antioxidant properties . These activities suggest that oxazole derivatives may affect multiple biochemical pathways.
Result of Action
Given the wide range of biological activities associated with oxazole derivatives, it can be inferred that the compound may have diverse effects at the molecular and cellular levels .
Safety and Hazards
2-(1,3-Oxazol-5-yl)aniline is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is advised to handle it in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .
Zukünftige Richtungen
The future directions of 2-(1,3-Oxazol-5-yl)aniline research could involve further exploration of its efficacy as a corrosion inhibitor for mild steel in a hydrochloric acid (HCl) solution . More studies could be conducted to understand the correlation between the inhibition activity and the molecular structure .
Eigenschaften
IUPAC Name |
2-(1,3-oxazol-5-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c10-8-4-2-1-3-7(8)9-5-11-6-12-9/h1-6H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZPQWOKKMYUKNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN=CO2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20428146 | |
| Record name | 2-(1,3-oxazol-5-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20428146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
774238-36-7 | |
| Record name | 2-(1,3-oxazol-5-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20428146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Oxazol-5-yl-phenylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the significance of studying 2-(1,3-Oxazol-5-yl)aniline in the context of Mycobacterium abscessus?
A: The research focuses on the interaction of this compound with TrmD from Mycobacterium abscessus. TrmD is a tRNA-(N1G37) methyltransferase []. Methyltransferases play crucial roles in various cellular processes, and their dysregulation can be associated with diseases. Mycobacterium abscessus is a challenging pathogen, and understanding how compounds like this compound interact with its essential enzymes could offer insights into developing new therapeutic strategies.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



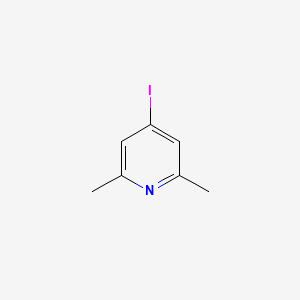
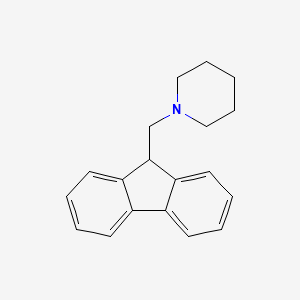
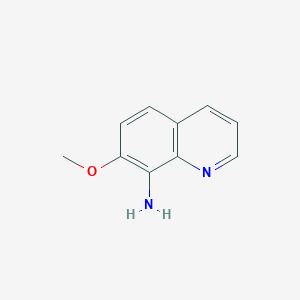





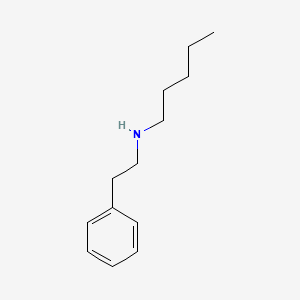
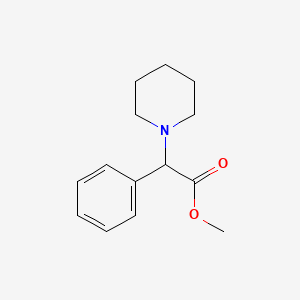



![1-Chloro-4-[(prop-2-yn-1-yl)sulfanyl]benzene](/img/structure/B1314360.png)